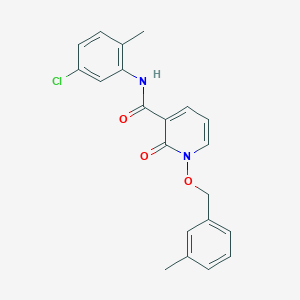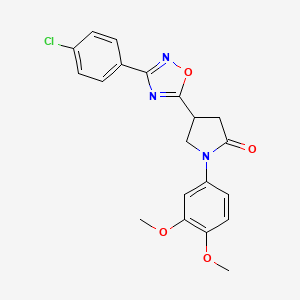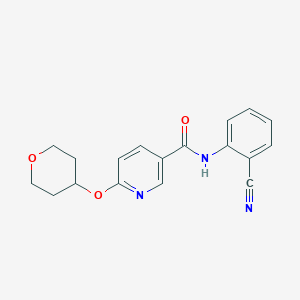
N-(2-cyanophenyl)-6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-cyanophenyl)-6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinamide, also known as TPN-171, is a small molecule that belongs to the family of nicotinamide adenine dinucleotide (NAD+) mimetics1. It has a molecular formula of C18H17N3O3 and a molecular weight of 323.3521.
Synthesis Analysis
Unfortunately, I was unable to find specific information on the synthesis of N-(2-cyanophenyl)-6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinamide. However, the synthesis of similar compounds often involves complex organic reactions. For more detailed information, it would be best to refer to the original research papers or patents related to this compound.Molecular Structure Analysis
The molecular structure of N-(2-cyanophenyl)-6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinamide is characterized by the presence of a cyanophenyl group, a tetrahydropyran group, and a nicotinamide group1. These groups contribute to the unique chemical properties of the molecule.
Chemical Reactions Analysis
The specific chemical reactions involving N-(2-cyanophenyl)-6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinamide are not available in the retrieved information. However, as a NAD+ mimetic, it may be involved in various biochemical reactions related to energy metabolism and cellular signaling.Physical And Chemical Properties Analysis
The physical and chemical properties of N-(2-cyanophenyl)-6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinamide, such as its solubility, stability, and reactivity, are not specified in the retrieved information1.科学的研究の応用
Enzymatic Inhibition in Mycobacterium tuberculosis
Research on nicotinamidase/pyrazinamidase (PncA), which is part of the NAD+ salvage pathway in Mycobacterium tuberculosis, reveals its role in hydrolyzing nicotinamide to produce nicotinic acid and its prodrug, pyrazinamide, to its active form, pyrazinoic acid. This process is crucial for the multidrug treatment of tuberculosis (TB). A study found that solvent deuterium kinetic isotope effects confirmed the involvement of a thiol group in the mechanism of PncA catalysis, proposing a mechanism similar to the nitrilase superfamily. This study also identified 3-pyridine carboxaldehyde as a competitive inhibitor and pyrazinecarbonitrile as an irreversible inactivator of PncA, highlighting potential pathways for therapeutic interventions against TB (Seiner, Hegde, & Blanchard, 2010).
Corrosion Inhibition
Nicotinamide derivatives have been studied for their corrosion inhibition effects on mild steel in hydrochloric acid solution. Research indicates that these derivatives act as mixed-type corrosion inhibitors by suppressing both anodic and cathodic processes. The adsorption of these inhibitors on mild steel surfaces obeys the Langmuir isotherm model, suggesting a systematic approach to mitigating corrosion through molecular interaction. This study contributes to the development of more effective corrosion inhibitors for industrial applications (Chakravarthy, Mohana, & Kumar, 2014).
Metabolic Effects in Cancer Cells
The role of Nicotinamide phosphoribosyltransferase (NAMPT) in cellular bioenergetics and its potential as a therapeutic target has been explored in the context of human cancer cells. A metabolomics analysis of the effects of NAMPT inhibition on metabolic pathways revealed significant alterations in amino acids metabolism, purine and pyrimidine metabolism, glycolysis, the citric acid cycle (TCA), and the pentose phosphate pathway. This study provides insights into the pharmacological potential of targeting NAMPT for cancer therapy, emphasizing the utility of global metabolomics in understanding the drug mechanism at the cellular level (Tolstikov, Nikolayev, Dong, Zhao, & Kuo, 2014).
Therapeutic Potential in Gastric Lesions
1-Methylnicotinamide (MNA), a major derivative of nicotinamide, has been investigated for its therapeutic potential against acute gastric lesions induced by stress. Findings indicate that MNA inhibits gastric acid secretion, attenuates gastric lesions, increases gastric mucosal blood flow, and enhances plasma calcitonin gene-related peptide (CGRP) levels. This study highlights the gastroprotective effects of MNA through mechanisms involving prostacyclin (PGI2) generation, antioxidizing enzyme superoxide dismutase (SOD) activity, and reduction in lipid peroxidation, offering a promising approach for gastric mucosal defense (Brzozowski et al., 2008).
Safety And Hazards
The safety and hazards associated with N-(2-cyanophenyl)-6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinamide are not specified in the retrieved information. It’s important to handle all chemicals with appropriate safety measures.
将来の方向性
The potential applications and future directions for N-(2-cyanophenyl)-6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinamide are not specified in the retrieved information. Given its classification as a NAD+ mimetic, it may have potential applications in biomedical research and drug development.
Please note that this information is based on the available resources and may not be comprehensive. For more detailed and specific information, it’s recommended to refer to scientific literature and databases.
特性
IUPAC Name |
N-(2-cyanophenyl)-6-(oxan-4-yloxy)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O3/c19-11-13-3-1-2-4-16(13)21-18(22)14-5-6-17(20-12-14)24-15-7-9-23-10-8-15/h1-6,12,15H,7-10H2,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQZPHNDECLZLBE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1OC2=NC=C(C=C2)C(=O)NC3=CC=CC=C3C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-cyanophenyl)-6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

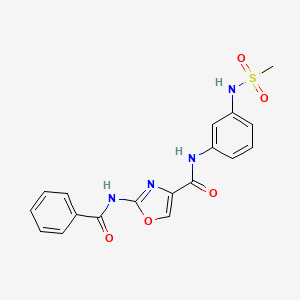
![2-[(4-oxo-3,4-dihydro-2-quinazolinyl)sulfanyl]-N-{4-[(trifluoromethyl)sulfanyl]phenyl}acetamide](/img/structure/B2582617.png)
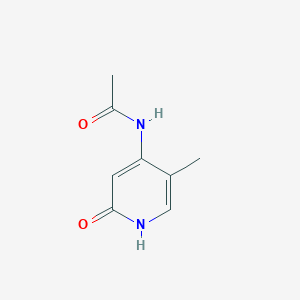

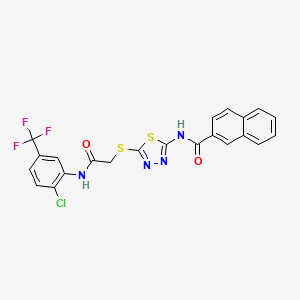
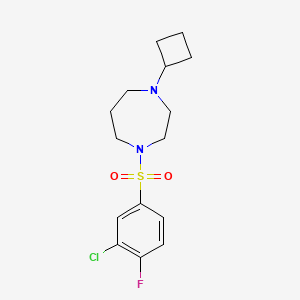
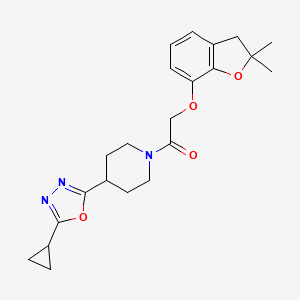
![N-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B2582623.png)
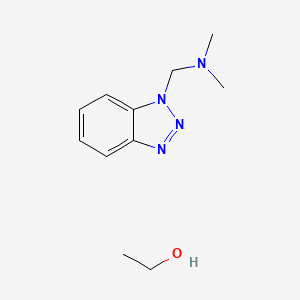
![(Z)-N-(3-allyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)-4-(N,N-bis(2-cyanoethyl)sulfamoyl)benzamide](/img/structure/B2582626.png)
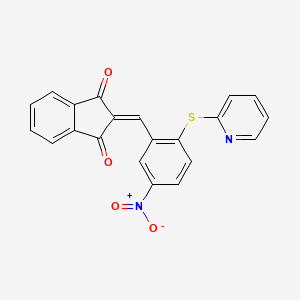
![2-(2-fluorobenzyl)-8-(4-methoxyphenyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2582631.png)
